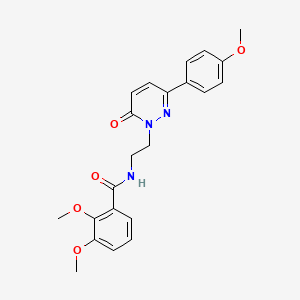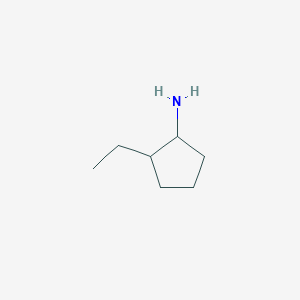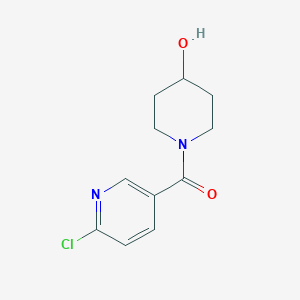
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24ClF4N3O3S and its molecular weight is 570. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
A study on the metabolism of Flumatinib, a compound with a structure related to the specified chemical, in Chronic Myelogenous Leukemia (CML) patients highlighted the identification of metabolites and the main metabolic pathways after oral administration. The analysis revealed the presence of 34 metabolites, with the parent drug being the main form recovered, showcasing the metabolic versatility and potential implications for drug design and pharmacokinetics research (Gong et al., 2010).
Herbicide Activity Enhancement
Research into the effects of selective fluorine substitution on herbicides using analogues of bentranil demonstrated that the introduction of fluorine atoms significantly altered herbicidal properties. This study provides insight into the compound's potential application in developing more effective agrochemicals by modifying chemical structures (Hamprecht et al., 2004).
Catalysis in Organic Synthesis
A study on l-Piperazine-2-carboxylic acid derived N-formamides showcased their application as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research highlights the compound's role in enhancing selectivity and efficiency in organic synthesis processes, contributing to the field of catalysis (Wang et al., 2006).
Analytical Chemistry Applications
The development of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to the specified chemical, underlines its utility in analytical chemistry for quality control and pharmaceutical analysis. This method exemplifies the compound's relevance in ensuring drug purity and efficacy (Ye et al., 2012).
Synthesis and Biological Activity
Research on the synthesis and biological activity of various derivatives, including thiourea derivatives with structural similarities, provides insights into the design and development of new compounds with potential antimicrobial properties. These studies are foundational for future drug development efforts aimed at combating microbial resistance and developing novel antimicrobials (Limban et al., 2011).
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF4N3O3S/c1-16-4-3-5-19(12-16)34-11-10-33(15-17(34)2)38(36,37)20-7-8-23(28)21(14-20)25(35)32-24-9-6-18(27)13-22(24)26(29,30)31/h3-9,12-14,17H,10-11,15H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOBDBHUKBTXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)
![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)
![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)
![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)


![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)
![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)


![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)